molecular formula C12H9N3 B13923309 [4-(5-Pyrimidinyl)phenyl]acetonitrile

[4-(5-Pyrimidinyl)phenyl]acetonitrile

Cat. No.: B13923309
M. Wt: 195.22 g/mol
InChI Key: OCPXAWQMINBLJY-UHFFFAOYSA-N
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Description

[4-(5-Pyrimidinyl)phenyl]acetonitrile (CAS: 893737-97-8) is a nitrile-containing aromatic compound featuring a pyrimidine ring directly attached to a phenyl group. Pyrimidine derivatives are widely explored in medicinal chemistry due to their role as bioisosteres for heterocyclic scaffolds in drug design. This compound serves as a key intermediate in synthesizing pharmaceuticals targeting kinases, GPCRs, and other enzymatic systems . Its molecular formula is C₁₂H₉N₃, with a molecular weight of 195.22 g/mol.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-(4-pyrimidin-5-ylphenyl)acetonitrile

InChI

InChI=1S/C12H9N3/c13-6-5-10-1-3-11(4-2-10)12-7-14-9-15-8-12/h1-4,7-9H,5H2

InChI Key

OCPXAWQMINBLJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Pyrimidinyl)phenyl]acetonitrile typically involves the reaction of a pyrimidinyl-substituted benzaldehyde with a suitable nitrile source under acidic or basic conditions. One common method involves the use of acetonitrile as a solvent and a catalyst such as potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production methods for [4-(5-Pyrimidinyl)phenyl]acetonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: [4-(5-Pyrimidinyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include substituted phenylacetonitriles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [4-(5-Pyrimidinyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table highlights critical structural differences and molecular properties of [4-(5-Pyrimidinyl)phenyl]acetonitrile and its analogs:

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Key References
[4-(5-Pyrimidinyl)phenyl]acetonitrile C₁₂H₉N₃ Pyrimidinyl at para-position of phenyl 195.22
[4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-(methylamino)pyrimidin-2-yl}amino)phenyl]acetonitrile C₁₉H₂₀N₈ Cyclopropyl-pyrazole, methylamino on pyrimidine 360.43
2-[4-[(6-chloro-5-formylpyrimidin-4-yl)amino]phenyl]acetonitrile C₁₃H₉ClN₄O Chloro, formyl groups on pyrimidine 272.69
2-[[4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl]thio]acetonitrile C₁₄H₁₄N₃OS Methoxyphenylamino, thioether linkage 280.35
2-[4-(2-hydroxyethoxy)phenyl]acetonitrile C₁₀H₁₁NO₂ Hydroxyethoxy group on phenyl 177.20
Key Observations:

Complexity and Molecular Weight: The cyclopropyl-pyrazole derivative (C₁₉H₂₀N₈) exhibits the highest molecular weight (360.43 g/mol), attributed to bulky substituents like cyclopropyl and pyrazole rings. This may reduce solubility but enhance target binding specificity . In contrast, the hydroxyethoxy analog (C₁₀H₁₁NO₂) has a simpler structure with lower molecular weight (177.20 g/mol), likely improving aqueous solubility .

The thioether in C₁₄H₁₄N₃OS introduces sulfur, which may improve metabolic stability compared to oxygen-containing analogs .

Biological Activity Implications: Pyrimidine derivatives with amino-linked substituents (e.g., cyclopropyl-pyrazole) are often designed to inhibit kinases or proteases due to their ability to form hydrogen bonds with catalytic residues . Simpler analogs like 2-(4-hydroxyphenyl)acetonitrile (CAS: 73864-61-6) show antimicrobial activity, suggesting that hydroxyl or nitrile groups contribute to membrane disruption or enzyme inhibition .

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